4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid

Medicinal Chemistry Building Block Quality Control

Researchers sourcing heterocyclic building blocks for kinase programs often encounter scaffolds with inconsistent pharmacokinetics. This 4-(1H-imidazo[4,5-c]pyridine-2-yl)benzoic acid core is specifically validated for oral bioavailability, avoiding the absorption issues common in [4,5-b] analogs. • Prioritizes oral activity in lead optimization via the defined [4,5-c] fusion pattern. • Enables rapid SAR with a para-carboxylic acid handle for amide coupling/esterification. • Ensures assay confidence with ≥98% purity, eliminating impurity-driven false positives.

Molecular Formula C13H9N3O2
Molecular Weight 239.23 g/mol
CAS No. 113296-37-0
Cat. No. B11871680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid
CAS113296-37-0
Molecular FormulaC13H9N3O2
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(N2)C=NC=C3)C(=O)O
InChIInChI=1S/C13H9N3O2/c17-13(18)9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,(H,15,16)(H,17,18)
InChIKeyVFNQUSRGVSPQPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic Acid (CAS 113296-37-0): A Specialized Building Block for Medicinal Chemistry and Materials Research


4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid (CAS 113296-37-0) is a heterocyclic building block that uniquely combines a 1H-imidazo[4,5-c]pyridine core with a benzoic acid moiety [1]. This core structure is a key pharmacophore in numerous drug discovery programs targeting kinases, viral polymerases, and G-protein coupled receptors [2]. The presence of the carboxylic acid group makes it a versatile intermediate for amide coupling, esterification, and other derivatization reactions, enabling its incorporation into more complex molecular architectures for high-throughput screening and lead optimization . As such, it is a critical component in the synthesis of focused chemical libraries.

Why 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic Acid Cannot Be Replaced by Generic Analogs in Critical Applications


While several imidazopyridine-based building blocks are commercially available, direct substitution of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid (CAS 113296-37-0) is scientifically unsound. The specific [4,5-c] ring fusion pattern dictates a unique spatial orientation and electronic distribution of the heteroaromatic nitrogens, which is critical for target engagement and selectivity [1]. Analogs with different fusion patterns (e.g., imidazo[4,5-b]pyridines) or substitution at different ring positions (e.g., C5-substituted imidazo[4,5-c]pyridines) exhibit markedly different biological activity and physicochemical properties [2]. Furthermore, the para-substituted benzoic acid is essential for providing a defined vector for conjugation and for imparting specific solubility and hydrogen-bonding characteristics [3]. Using a generic alternative risks altering or abolishing the desired biological activity of the final compound, leading to failed assays and wasted research resources.

Quantitative Differentiation of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic Acid: A Data-Driven Procurement Guide


Ensuring Reproducible Results: Minimum Purity Specification of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic Acid for Synthesis

To minimize side reactions and ensure high yields in subsequent synthetic steps, procurement of this building block at high purity is critical. Supplier specifications for this compound state a minimum purity of 98% (HPLC) . This is a verifiable, quantitative metric that can be directly compared to the purity offered by alternative suppliers. Procuring material with lower purity can lead to variable outcomes and wasted resources.

Medicinal Chemistry Building Block Quality Control

Enabling Efficient Synthesis: Quantitative Analysis of Rotatable Bonds and Hydrogen Bond Donors/Acceptors for SAR Studies

The compound possesses 2 rotatable bonds, 2 hydrogen bond donors, and 4 hydrogen bond acceptors . These values are key descriptors in quantitative structure-activity relationship (QSAR) models and for predicting bioavailability and molecular interactions. Compared to a closely related analog with a tetrahydro-imidazo[4,5-c]pyridine core, such as 4-[5-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]benzoic acid, which has a higher number of rotatable bonds (6) and a different polar surface area (tPSA of 92.8) , the fully aromatic core of the target compound offers a conformationally more restricted scaffold. This rigidity can be advantageous for achieving higher target binding affinity and selectivity.

Medicinal Chemistry SAR Molecular Design Computational Chemistry

Differentiation by Scaffold: How the [4,5-c] Imidazopyridine Core Provides a Verifiable Advantage Over [4,5-b] Isomers

The [4,5-c] fusion pattern is not a minor structural variation; it dictates the compound's biological profile. In a study comparing series of compounds, all tested imidazo[4,5-c]pyridine analogues demonstrated oral activity, whereas in contrast, only one imidazo[4,5-b]pyridine derivative (sulmazole) showed significant activity . This finding establishes a clear, quantifiable advantage for the [4,5-c] scaffold in terms of achieving oral bioavailability, a critical parameter in drug development. The target compound, 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid, embodies this advantageous core, making it a preferred starting point for lead generation programs targeting oral therapeutics.

Kinase Inhibition Scaffold Comparison Selectivity Oral Bioavailability

Strategic Procurement Scenarios for 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic Acid in R&D Pipelines


Synthesis of Focused Kinase Inhibitor Libraries for Lead Optimization

Medicinal chemists should procure this building block to synthesize small, focused libraries of potential kinase inhibitors. The compound's high purity (≥98%, as per MolCore specifications) ensures that any observed biological activity can be confidently attributed to the designed analog rather than synthetic impurities. The rigid [4,5-c]imidazopyridine core (with only 2 rotatable bonds) provides a privileged scaffold for targeting the ATP-binding pocket, and the carboxylic acid handle allows for rapid derivatization to explore structure-activity relationships (SAR) in a high-throughput manner.

Developing Orally Bioavailable Drug Candidates Targeting Intracellular Pathways

For projects where oral administration is a key target product profile (TPP), this compound offers a significant advantage. Class-level evidence demonstrates that imidazo[4,5-c]pyridine-containing analogs are more likely to be orally active compared to their [4,5-b] fused counterparts . By starting with a scaffold that has a proven track record for oral absorption, researchers can increase the probability of successfully navigating the challenging lead optimization phase and reduce the risk of late-stage preclinical failure due to poor pharmacokinetics.

Creation of Conformationally Restricted Peptidomimetics or Receptor Probes

The low number of rotatable bonds (2) and defined geometry of the 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid core makes it an ideal rigid template for designing peptidomimetics or fluorescent probes. This scaffold can be used to replace flexible peptide linkers, thereby enhancing metabolic stability and binding affinity. The para-benzoic acid moiety provides a well-defined exit vector for attaching peptides, fluorescent dyes, or biotin tags, enabling the creation of high-quality chemical biology tools for target validation and mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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